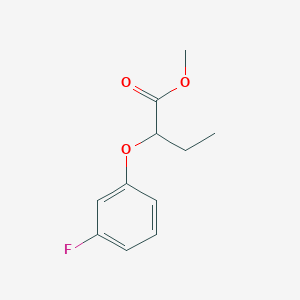
Methyl 2-(3-fluorophenoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-fluorophenoxy)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are often found in nature, contributing to the fragrances of fruits and flowers . This particular compound features a fluorophenoxy group, which can impart unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-fluorophenoxy)butanoate typically involves the esterification of 3-fluorophenol with butanoic acid in the presence of a catalyst. Common catalysts include sulfuric acid or hydrochloric acid, which facilitate the esterification process by protonating the carbonyl group of the acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-fluorophenoxy)butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester can be hydrolyzed to yield 3-fluorophenol and butanoic acid.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-fluorophenol and butanoic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-fluorophenoxy)butanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 2-(3-fluorophenoxy)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing 3-fluorophenol and butanoic acid, which may interact with various enzymes and receptors . The fluorine atom in the phenoxy group can also influence the compound’s reactivity and binding affinity to molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butanoate: Similar ester structure but lacks the fluorophenoxy group.
Ethyl butanoate: Another ester with a similar backbone but different alkyl group.
Methyl 4-(2-fluorophenoxy)butanoate: A closely related compound with a different substitution pattern on the phenoxy group.
Uniqueness
Methyl 2-(3-fluorophenoxy)butanoate is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical properties and potential biological activities. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .
Eigenschaften
CAS-Nummer |
112096-56-7 |
|---|---|
Molekularformel |
C11H13FO3 |
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
methyl 2-(3-fluorophenoxy)butanoate |
InChI |
InChI=1S/C11H13FO3/c1-3-10(11(13)14-2)15-9-6-4-5-8(12)7-9/h4-7,10H,3H2,1-2H3 |
InChI-Schlüssel |
QQYUWPJPUATVGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OC)OC1=CC(=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)

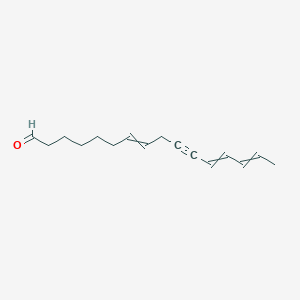
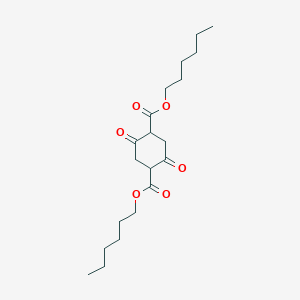
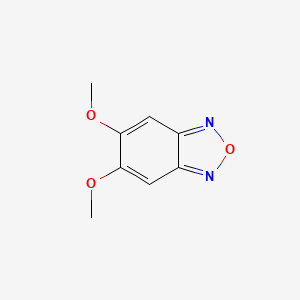



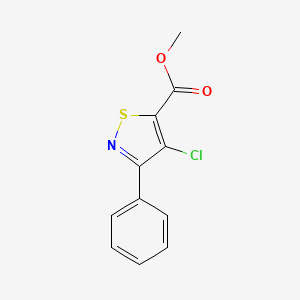
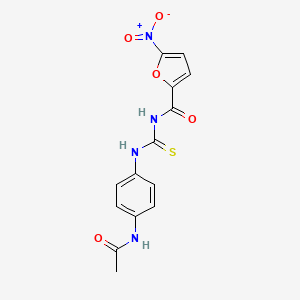
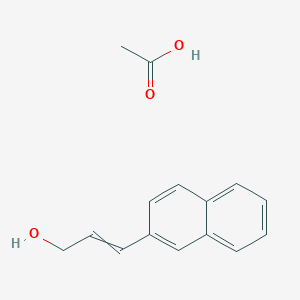
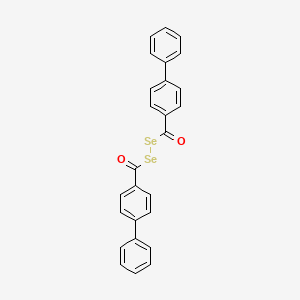
![(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone](/img/structure/B14306471.png)
![2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14306479.png)
